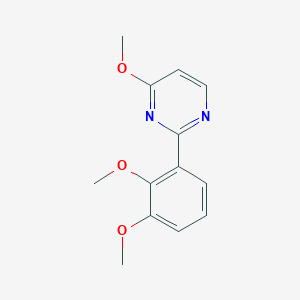![molecular formula C18H26N2O B5940619 2-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2,8-diazaspiro[4.5]decane](/img/structure/B5940619.png)
2-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2,8-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2,8-diazaspiro[45]decane is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2,8-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the desired spirocyclic compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and high throughput. The use of automated reactors, advanced purification techniques, and stringent quality control measures are essential to meet the demands of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2,8-diazaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-propenal: A cinnamaldehyde derivative with similar structural features.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: A phenolic compound with anti-inflammatory properties.
Uniqueness
2-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2,8-diazaspiro[45]decane stands out due to its spirocyclic structure, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-2,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-21-17-7-3-2-5-16(17)6-4-13-20-14-10-18(15-20)8-11-19-12-9-18/h2-7,19H,8-15H2,1H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDFLVFFTPYFNQ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN2CCC3(C2)CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN2CCC3(C2)CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[3-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5940536.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-(1-naphthyl)-1H-1,2,3-triazole](/img/structure/B5940551.png)
![7-(1,3-benzothiazol-2-yl)-4-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5940561.png)
![(4S)-4-amino-N-ethyl-1-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-L-prolinamide](/img/structure/B5940563.png)
![({3-[(4-ethylpiperazin-1-yl)carbonyl]isoxazol-5-yl}methyl)methyl(2-phenylethyl)amine](/img/structure/B5940568.png)

![N-{1-(hydroxymethyl)-2-[9-methoxy-7-(5-methyl-2-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-oxoethyl}acetamide](/img/structure/B5940587.png)

![4,5-dimethyl-N-[(1-methylpyrrolidin-3-yl)methyl]-2-pyrrol-1-ylthiophene-3-carboxamide](/img/structure/B5940597.png)
![(3S,4S)-1-[(1-ethylpyrazol-4-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol](/img/structure/B5940606.png)
![4-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-3-propylmorpholine](/img/structure/B5940622.png)

![4-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-1-methylpiperazine-2-carboxylic acid](/img/structure/B5940637.png)
![N-(2-oxopyrrolidin-3-yl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B5940639.png)
